molecular formula C20H18N4 B2932465 N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline CAS No. 1797943-90-8

N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline

Cat. No. B2932465
CAS RN: 1797943-90-8
M. Wt: 314.392
InChI Key: GPRSDOSAUXICHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline is a novel compound with potential applications in scientific research. This compound is a member of the family of N-cyanoanilines, which have been found to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes, such as cholinesterase and tyrosinase. Additionally, N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline may act as a fluorescent probe for the detection of zinc ions in biological systems.
Biochemical and Physiological Effects:
N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline has been found to exhibit inhibitory activity against cholinesterase and tyrosinase. Cholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and inhibition of this enzyme can lead to increased levels of acetylcholine in the brain. Tyrosinase is an enzyme involved in the production of melanin, and inhibition of this enzyme can lead to decreased melanin production. Additionally, N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline has been found to exhibit antitumor activity against human leukemia cells.

Advantages and Limitations for Lab Experiments

One advantage of N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline is its potential use as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, this compound has been found to exhibit inhibitory activity against cholinesterase and tyrosinase, which may be useful in the development of new drugs for the treatment of Alzheimer's disease and skin disorders, respectively. However, a limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on this compound.

Future Directions

For research on N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline include further studies on its mechanism of action, as well as its potential use as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, this compound may be studied for its potential use in the development of new drugs for the treatment of Alzheimer's disease and skin disorders. Finally, further studies on the antitumor activity of N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline may lead to the development of new cancer therapies.

Synthesis Methods

The synthesis of N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline can be achieved through a multi-step process. The first step involves the reaction of aniline with acetic anhydride to form N-phenylacetanilide. This intermediate is then reacted with cyclopentadiene in the presence of an acid catalyst to form 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole. The final step involves the reaction of 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole with cyanogen bromide and aniline to yield N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline.

Scientific Research Applications

N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline has potential applications in scientific research. It has been found to exhibit inhibitory activity against certain enzymes, including cholinesterase and tyrosinase. This compound has also been found to exhibit antitumor activity against human leukemia cells. Additionally, N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.

properties

IUPAC Name

phenyl-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c21-15-23(16-8-3-1-4-9-16)14-19-18-12-7-13-20(18)24(22-19)17-10-5-2-6-11-17/h1-6,8-11H,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRSDOSAUXICHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2CN(C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.